Cas no 60754-76-9 (Benzyl tri-n-butylammonium iodide)
Benzyl tri-n-butylammonium iodide Chemical and Physical Properties
Names and Identifiers
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- Benzyl tri-n-butylammonium iodide
- Benzylbutylammoniumiodide
- benzyl(tributyl)azanium,iodide
- Benzyltributylammonium iodide
- benzyl(tributyl)azanium;iodide
- benzyl tributylammonium iodide
- 60754-76-9
- DTXSID60583501
- BENZYLTRI-N-BUTYLAMMONIUM IODIDE
- SCHEMBL239944
- MFCD00011850
- N-Benzyl-N,N-dibutylbutan-1-aminiumiodide
- FT-0729425
- N-Benzyl-N,N-dibutylbutan-1-aminium iodide
- tributylbenzyl ammonium iodide
- benzyltributylazanium iodide
-
- MDL: MFCD00011850
- Inchi: 1S/C19H34N.HI/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1
- InChI Key: QVGHRPSUYBFXLH-UHFFFAOYSA-M
- SMILES: [I-].[N+](CC1C=CC=CC=1)(CCCC)(CCCC)CCCC
Computed Properties
- Exact Mass: 403.17400
- Monoisotopic Mass: 403.17360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 21
- Rotatable Bond Count: 11
- Complexity: 196
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: White or grayish yellow crystalline powder
- Melting Point: 143-145 °C (lit.)
- PSA: 0.00000
- LogP: 2.40770
- Sensitiveness: Hygroscopic
Benzyl tri-n-butylammonium iodide Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-37/39
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
Benzyl tri-n-butylammonium iodide Customs Data
- HS CODE:2923900090
- Customs Data:
China Customs Code:
2923900090Overview:
2923900090 Other quaternary ammonium salts and quaternary ammonium bases.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2923900090 other quaternary ammonium salts and hydroxides.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Benzyl tri-n-butylammonium iodide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 293016-25G |
Benzyl tri-n-butylammonium iodide |
60754-76-9 | 97% | 25G |
¥414.71 | 2022-02-24 |
Benzyl tri-n-butylammonium iodide Related Literature
-
Paola Galletti,Adele Montecavalli,Fabio Moretti,Andrea Pasteris,Chiara Samorì,Emilio Tagliavini New J. Chem. 2009 33 1859
Additional information on Benzyl tri-n-butylammonium iodide
Benzyl Tri-n-butylammonium Iodide: A Comprehensive Overview
Benzyl tri-n-butylammonium iodide, also known by its CAS number 60754-76-9, is a quaternary ammonium salt with a unique structure that has garnered significant attention in various scientific and industrial applications. This compound, comprising a benzyl group attached to a tri-n-butylammonium cation and an iodide anion, exhibits distinctive chemical properties that make it valuable in fields such as organic synthesis, catalysis, and materials science. Recent advancements in its synthesis and application have further solidified its role as a versatile reagent in modern chemistry.
The synthesis of benzyl tri-n-butylammonium iodide typically involves the quaternization of tri-n-butylamine with benzyl halides, often under mild conditions to ensure high purity and stability. This method has been optimized in recent studies to enhance yield and reduce side reactions, making it more accessible for large-scale production. The compound's structure, characterized by a bulky n-butyl group and a benzyl moiety, contributes to its unique physical properties, including high thermal stability and solubility in organic solvents. These attributes make it an ideal candidate for use in polar aprotic solvents commonly employed in organic reactions.
One of the most notable applications of benzyl tri-n-butylammonium iodide is its role as a phase transfer catalyst. Its ability to facilitate the transfer of ions between immiscible phases has been extensively utilized in interfacial reactions, such as the synthesis of heterocyclic compounds and the modification of polymer surfaces. Recent research has explored its effectiveness in asymmetric catalysis, where it has demonstrated potential in enantioselective reactions, opening new avenues for chiral chemistry.
In the realm of materials science, benzyl tri-n-butylammonium iodide has been employed as a template for the synthesis of mesoporous materials. Its amphiphilic nature allows it to act as a structure-directing agent, enabling the formation of ordered porous frameworks with tailored properties. These materials have applications in catalysis, sensing, and drug delivery systems, underscoring the compound's versatility across disciplines.
The electronic properties of benzyl tri-n-butylammonium iodide have also been leveraged in electrochemical studies. Its ability to stabilize radical intermediates makes it a valuable component in redox processes, including those relevant to energy storage devices such as batteries and supercapacitors. Recent investigations have highlighted its potential as an additive in electrolytes, enhancing ion transport and improving device performance.
In terms of safety considerations, while benzyl tri-n-butylammonium iodide is not classified as a hazardous material under normal handling conditions, proper precautions should be taken to avoid prolonged exposure or inhalation. Its stability under standard storage conditions ensures safe handling when used according to recommended protocols.
The continued exploration of benzyl tri-n-butylammonium iodide's properties is expected to unlock further applications across diverse fields. As research progresses, this compound is poised to play an increasingly important role in advancing chemical technologies and innovations.
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